molecular formula C29H32N4 B12743031 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- CAS No. 87602-42-4

4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl-

Cat. No.: B12743031
CAS No.: 87602-42-4
M. Wt: 436.6 g/mol
InChI Key: KAFXIZMVPQNJOA-UHFFFAOYSA-N
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Description

4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution Reactions: The introduction of the 4-methylphenyl and piperazinyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chloroquinoline with 4-methylphenylpiperazine in the presence of a base like potassium carbonate.

    Methylation: The final step involves the methylation of the quinoline core at the 2, 6, and 8 positions using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline derivatives.

Scientific Research Applications

4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core.

    Biological Research: Used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: Investigated for its potential use in the development of new therapeutic agents for diseases such as cancer and neurological disorders.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.

    Amodiaquine: A derivative of 4-aminoquinoline with antimalarial properties.

Uniqueness

4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the piperazinyl and methylphenyl groups enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

87602-42-4

Molecular Formula

C29H32N4

Molecular Weight

436.6 g/mol

IUPAC Name

2,6,8-trimethyl-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine

InChI

InChI=1S/C29H32N4/c1-20-5-9-25(10-6-20)32-13-15-33(16-14-32)26-11-7-24(8-12-26)31-28-19-23(4)30-29-22(3)17-21(2)18-27(28)29/h5-12,17-19H,13-16H2,1-4H3,(H,30,31)

InChI Key

KAFXIZMVPQNJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC4=CC(=NC5=C(C=C(C=C45)C)C)C

Origin of Product

United States

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